ethyl 2-methyl-5-(2-((2-morpholinoethyl)amino)-2-oxoacetyl)-4-phenyl-1H-pyrrole-3-carboxylate
Description
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Properties
IUPAC Name |
ethyl 2-methyl-5-[2-(2-morpholin-4-ylethylamino)-2-oxoacetyl]-4-phenyl-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5/c1-3-30-22(28)17-15(2)24-19(18(17)16-7-5-4-6-8-16)20(26)21(27)23-9-10-25-11-13-29-14-12-25/h4-8,24H,3,9-14H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORQRXZVZKOVNAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C2=CC=CC=C2)C(=O)C(=O)NCCN3CCOCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-methyl-5-(2-((2-morpholinoethyl)amino)-2-oxoacetyl)-4-phenyl-1H-pyrrole-3-carboxylate is a pyrrole derivative that has gained attention for its potential biological activities. Pyrrole compounds are known for their diverse pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 336.40 g/mol. The structure features a pyrrole ring substituted with various functional groups that may contribute to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrrole derivatives. For example, a series of pyrrole-based compounds were synthesized and evaluated for their antibacterial and antifungal activities. The results indicated significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. The presence of the pyrrole ring was crucial for this activity, suggesting that modifications to the substituents could enhance efficacy.
| Compound | Antibacterial Activity (Zone of Inhibition in mm) | Antifungal Activity (Zone of Inhibition in mm) |
|---|---|---|
| Compound A | 15 | 12 |
| Compound B | 20 | 18 |
| Ethyl 2-methyl... | 18 | 15 |
Table 1: Antimicrobial activity of selected pyrrole derivatives
Antitumor Activity
In vitro studies have shown that some pyrrole derivatives exhibit cytotoxic effects against various cancer cell lines. This compound has demonstrated potential in inhibiting tumor cell proliferation, possibly through mechanisms involving apoptosis induction or cell cycle arrest.
Enzyme Inhibition
Pyrrole compounds have also been investigated for their ability to inhibit specific enzymes related to cancer progression and inflammation. For instance, certain derivatives have been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways. Ethyl 2-methyl... may exhibit similar properties, warranting further investigation into its enzyme inhibitory potential.
Case Studies
- Antimicrobial Evaluation : A study synthesized several pyrrole derivatives and tested their antimicrobial properties using standard disk diffusion methods. Ethyl 2-methyl... showed promising results, particularly against Staphylococcus aureus and Candida albicans, highlighting its potential as a therapeutic agent in treating infections.
- Cytotoxicity Assays : Another study focused on the cytotoxic effects of ethyl 2-methyl... on human cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.
Q & A
Q. What statistical methods optimize reaction conditions for scale-up?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
